2-Bromo-6,7-dihydroquinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7-dihydroquinolin-8(5H)-one is a brominated derivative of quinolinone. Quinolinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydroquinolin-8(5H)-one typically involves the bromination of 6,7-dihydroquinolin-8(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydroquinolin-8(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroquinolin-8(5H)-one: The non-brominated parent compound.
2-Chloro-6,7-dihydroquinolin-8(5H)-one: A chlorinated analogue.
2-Iodo-6,7-dihydroquinolin-8(5H)-one: An iodinated analogue.
Uniqueness
2-Bromo-6,7-dihydroquinolin-8(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets.
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-6,7-dihydro-5H-quinolin-8-one |
InChI |
InChI=1S/C9H8BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2 |
InChI Key |
BKYDAQKNEJLCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.